molecular formula C14H14ClN3O B2422270 4-[(4-Chlorobenzyl)amino]benzohydrazide CAS No. 439093-68-2

4-[(4-Chlorobenzyl)amino]benzohydrazide

Cat. No. B2422270
CAS RN: 439093-68-2
M. Wt: 275.74
InChI Key: YSKUFOWKCCGUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4-Chlorobenzyl)amino]benzohydrazide” is a chemical compound with the molecular formula C14H14ClN3O . It has an average mass of 275.733 Da and a mono-isotopic mass of 275.082550 Da . This compound is not intended for human or veterinary use and is meant for research purposes only.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzohydrazide group attached to a chlorobenzyl group . The presence of the chlorine atom and the benzohydrazide group may influence the compound’s reactivity and physical properties.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 275.73 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Spectral Characterization and Structural Analysis

  • The compound's crystal structure and spectral characteristics, including X-ray diffraction, FT-IR, and NMR spectroscopy, have been analyzed. For example, a related compound, 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide, exhibited amide-iminol tautomerism (Arfan, Khan, Tavman, & Saba, 2016).

Chemical Synthesis and Molecular Docking Studies

  • Synthesis techniques for related benzohydrazide derivatives and their structural elucidation have been explored, including antimicrobial activity and molecular docking studies. This includes the synthesis of compounds like (E)-4-amino-N'-(1-phenylethylidene) benzohydrazide (Senthilkumar, Seralathan, & Muthukumaran, 2020).

Corrosion Inhibition

  • Some benzohydrazide derivatives have been studied for their potential as corrosion inhibitors. These studies focus on the interaction of these compounds with metal surfaces, particularly steel, in acidic environments. The research includes examining the adsorption properties and the efficiency of these inhibitors using electrochemical techniques (Lgaz et al., 2020).

Biological Activities and Catalytic Applications

  • Research has been conducted on the biological activities of benzohydrazide derivatives, including their antibacterial and antimicrobial properties. Catalytic activities, DNA binding behaviors, and potential applications in treating specific diseases have been explored. For instance, Schiff base ligands derived from benzohydrazides have shown promising results in various biological assays (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).

Antimicrobial and Antitubercular Activities

  • Synthesis and evaluation of benzohydrazide derivatives for antimicrobial and antitubercular activities have been explored. This includes testing against various bacterial and fungal strains, and assessing cytotoxic properties against specific cell lines (Krátký et al., 2017).

Enzyme Inhibition Studies

  • Benzohydrazide derivatives have been investigated for their inhibition effects on certain enzymes. For example, a study on the purification of peroxidase from red cabbage used 4-amino benzohydrazide affinity chromatography, highlighting the potential of these compounds in biochemical applications (Somtürk, Kalin, & Özdemir, 2014).

Conformational Analysis and Inhibition Profiles

  • Detailed conformational analyses and inhibition profiles of benzohydrazide derivatives have been conducted. This includes DFT investigations and molecular docking analyses to understand their interaction mechanisms, potentially contributing to drug design and development (Korkmaz et al., 2022).

Mechanism of Action

The mechanism of action of “4-[(4-Chlorobenzyl)amino]benzohydrazide” is not specified in the search results. The mechanism of action for a compound depends on its intended use, which in this case is not specified as it is intended for research use only.

properties

IUPAC Name

4-[(4-chlorophenyl)methylamino]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-12-5-1-10(2-6-12)9-17-13-7-3-11(4-8-13)14(19)18-16/h1-8,17H,9,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKUFOWKCCGUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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